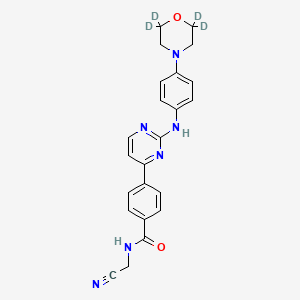
Momelotinib-2,2,6,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Momelotinib-2,2,6,6-d4 is a deuterated form of momelotinib, a small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in an alcoholic alkali environment to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to yield momelotinib .
Industrial Production Methods
The industrial production of momelotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
化学反应分析
Types of Reactions
Momelotinib-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Momelotinib-2,2,6,6-d4 has several scientific research applications:
Chemistry: Used in studies to understand the behavior of deuterated compounds and their interactions.
Biology: Helps in tracking the metabolic pathways and distribution of momelotinib in biological systems.
Medicine: Primarily used in the treatment of myelofibrosis, where it has shown significant benefits in reducing anemia and improving overall survival rates
Industry: Employed in the development of new therapeutic agents and in pharmacokinetic studies to improve drug formulations
作用机制
Momelotinib-2,2,6,6-d4 exerts its effects by inhibiting Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of inflammatory cytokines and a decrease in the proliferation of malignant cells. Additionally, momelotinib inhibits activin A receptor type 1 (ACVR1), which plays a role in iron homeostasis and erythropoiesis. This dual inhibition helps in reducing anemia and improving the quality of life for patients with myelofibrosis .
相似化合物的比较
Similar Compounds
Ruxolitinib: Another JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2 inhibitor that also targets FLT3 and IRAK1.
Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness of Momelotinib-2,2,6,6-d4
This compound is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides a comprehensive approach to treating myelofibrosis by addressing both the symptoms and the underlying causes of anemia. Its deuterated form also allows for more precise pharmacokinetic studies, making it a valuable tool in drug development and research .
属性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-(cyanomethyl)-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2 |
InChI 键 |
ZVHNDZWQTBEVRY-ONNKGWAKSA-N |
手性 SMILES |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)[2H] |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
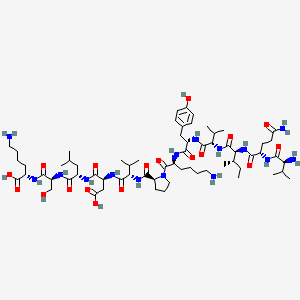
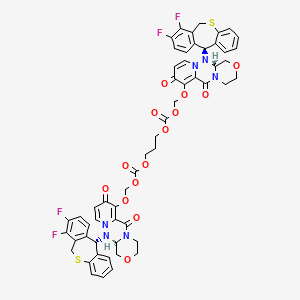
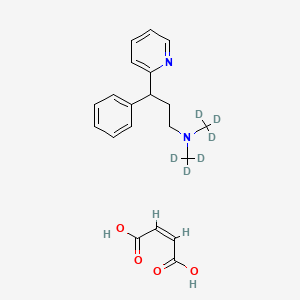
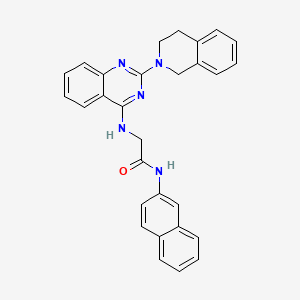
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
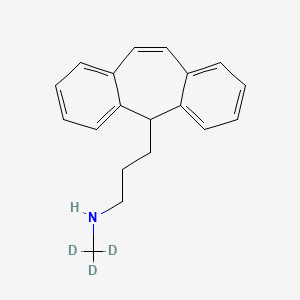

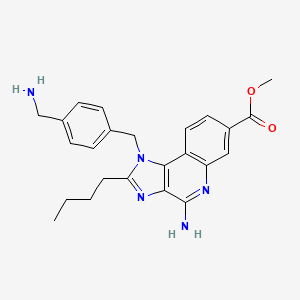
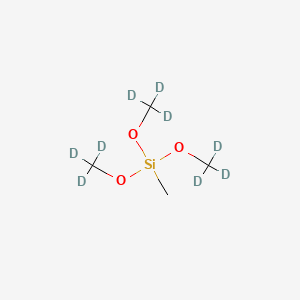
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
